molecular formula C13H25NO3 B14298205 8-(Pentanoylamino)octanoic acid CAS No. 121428-70-4

8-(Pentanoylamino)octanoic acid

Cat. No.: B14298205
CAS No.: 121428-70-4
M. Wt: 243.34 g/mol
InChI Key: NIZCRTGCTDRNFK-UHFFFAOYSA-N
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Description

8-(Pentanoylamino)octanoic acid is a synthetic organic compound with the molecular formula C13H25NO3 It is a derivative of octanoic acid, where the amino group is substituted with a pentanoylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Pentanoylamino)octanoic acid typically involves the reaction of octanoic acid with pentanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amino group to form the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or chloroform

    Catalyst: Pyridine or triethylamine

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

8-(Pentanoylamino)octanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives

Scientific Research Applications

8-(Pentanoylamino)octanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-(Pentanoylamino)octanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. Its structure allows it to bind to active sites of enzymes, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

8-(Pentanoylamino)octanoic acid can be compared with other similar compounds, such as:

    8-Aminooctanoic acid: A precursor in the synthesis of this compound, with similar chemical properties but different biological activities.

    Caprylic acid: An eight-carbon fatty acid with different functional groups, used in various industrial applications.

    Octanoic acid: The parent compound, with a simpler structure and different reactivity.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for targeted research and applications.

Properties

CAS No.

121428-70-4

Molecular Formula

C13H25NO3

Molecular Weight

243.34 g/mol

IUPAC Name

8-(pentanoylamino)octanoic acid

InChI

InChI=1S/C13H25NO3/c1-2-3-9-12(15)14-11-8-6-4-5-7-10-13(16)17/h2-11H2,1H3,(H,14,15)(H,16,17)

InChI Key

NIZCRTGCTDRNFK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NCCCCCCCC(=O)O

Origin of Product

United States

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